molecular formula C20H28N2O4S2 B2492477 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 946249-69-0

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2492477
CAS No.: 946249-69-0
M. Wt: 424.57
InChI Key: ZSXKIKQPFAOICS-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that features a combination of azepane, thiophene, and benzenesulfonamide moieties

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4S2/c1-25-19-8-7-17(13-20(19)26-2)28(23,24)21-14-18(16-9-12-27-15-16)22-10-5-3-4-6-11-22/h7-9,12-13,15,18,21H,3-6,10-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXKIKQPFAOICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the thiophene ring: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.

    Introduction of the benzenesulfonamide group: This can be done through sulfonation reactions followed by amide formation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
  • N-(2-(morpholin-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

Uniqueness

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is unique due to the presence of the azepane ring, which may confer different biological properties compared to similar compounds with piperidine or morpholine rings.

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound characterized by its unique structural features, which include an azepane ring, a thiophene moiety, and a benzenesulfonamide group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C20_{20}H28_{28}N2_{2}O4_{4}S
  • Molecular Weight : 424.6 g/mol
  • CAS Number : 946249-69-0
  • SMILES Notation : COc1ccc(S(=O)(=O)NCC(c2ccsc2)N2CCCCCC2)cc1OC

The compound's structure allows for various interactions within biological systems, particularly due to the presence of the sulfonamide group, which is known for its role in enzyme inhibition and receptor binding.

Research indicates that this compound may act as an inhibitor of specific enzymes, including protein tyrosine phosphatases (PTPases). These enzymes are crucial in regulating cellular processes such as growth and signaling. By inhibiting PTPases, this compound could potentially be used in therapeutic contexts for diseases characterized by dysregulated enzyme activity, such as certain cancers and autoimmune disorders.

Pharmacological Studies

  • Inhibition Potency : Preliminary studies suggest that compounds with similar structures have demonstrated significant inhibitory activity against GlyT1 (Glycine Transporter 1), with IC50_{50} values in the low nanomolar range. This suggests that this compound may have comparable potency .
  • CNS Penetration : Some analogs of sulfonamide compounds have shown favorable brain-plasma ratios in pharmacokinetic studies, indicating potential for central nervous system (CNS) penetration .

Study 1: GlyT1 Inhibition

A study explored a series of benzenesulfonamides as novel inhibitors of GlyT1. The introduction of an azepane ring was found to enhance potency compared to other heterocycles. The most potent compound from this series exhibited an IC50_{50} value of 37 nM, indicating strong inhibition potential which could be relevant for treating conditions like schizophrenia where glycine transport is implicated .

Study 2: PTPase Inhibition

Another investigation focused on the inhibitory effects of sulfonamide derivatives on protein tyrosine phosphatases. It was found that modifications to the azepane and thiophene components could significantly alter the inhibitory efficacy. This highlights the importance of structural optimization in developing effective therapeutics targeting PTPases.

Potential Applications

Given its biological activity, this compound may have several potential applications:

  • Anticancer Therapy : Due to its ability to inhibit PTPases involved in cancer progression.
  • Neurological Disorders : As a GlyT1 inhibitor, it may help in managing conditions like schizophrenia.
  • Enzyme Regulation Studies : Useful as a tool compound in biochemical research to study enzyme dynamics and signaling pathways.

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